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Compound of Interest

Compound Name: 2-Phenyladamantane

Cat. No.: B189775 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic techniques

used to characterize 2-phenyladamantane. While a complete experimental dataset for 2-
phenyladamantane is not publicly available, this document outlines the expected spectral

characteristics based on the analysis of related adamantane derivatives and fundamental

spectroscopic principles. It also includes detailed experimental protocols for Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with a

generalized workflow for spectroscopic characterization.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-phenyladamantane.

These predictions are based on the known spectral properties of the adamantane cage and the

phenyl group, as well as data from substituted adamantane analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals for both the

aromatic protons of the phenyl group and the aliphatic protons of the adamantane cage. The

phenyl protons will likely appear in the downfield region (δ 7.0-7.5 ppm). The adamantane

protons will produce a complex set of overlapping multiplets in the upfield region (δ 1.5-2.5

ppm), with the proton at the C2 position, adjacent to the phenyl group, being the most

deshielded of the adamantane protons.
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display distinct signals for the carbons

of the phenyl ring and the adamantane core. The aromatic carbons are expected to resonate in

the δ 120-150 ppm range. The sp³ hybridized carbons of the adamantane cage will appear

further upfield. The carbon atom directly attached to the phenyl group (C2) will be the most

downfield of the adamantane carbons.

¹H NMR
Predicted Chemical Shift (δ,

ppm)
Multiplicity

Aromatic Protons (C₆H₅) 7.0 - 7.5 Multiplet

Adamantane Protons

(aliphatic)
1.5 - 2.5 Multiplets

¹³C NMR Predicted Chemical Shift (δ, ppm)

Aromatic Carbons (C₆H₅) 120 - 150

Adamantane Carbons (aliphatic) 25 - 50

Infrared (IR) Spectroscopy
The IR spectrum of 2-phenyladamantane is expected to exhibit characteristic absorption

bands for both the aromatic and aliphatic components of the molecule.

Vibrational Mode
Predicted Absorption Range

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3100 - 3000 Medium

Aliphatic C-H Stretch 3000 - 2850 Strong

Aromatic C=C Stretch (in-ring) 1600 - 1450 Medium-Weak

C-H Bend (alkane) 1470 - 1350 Medium

Aromatic C-H Out-of-Plane

Bend
900 - 675 Strong
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Mass Spectrometry (MS)
The mass spectrum of 2-phenyladamantane (C₁₆H₂₀) is expected to show a molecular ion

peak (M⁺) at m/z 212. The fragmentation pattern will likely involve the loss of the phenyl group

or fragmentation of the adamantane cage.

Ion Predicted m/z Interpretation

[C₁₆H₂₀]⁺ 212 Molecular Ion (M⁺)

[C₁₀H₁₅]⁺ 135 Loss of phenyl radical (C₆H₅•)

[C₆H₅]⁺ 77 Phenyl cation

Various adamantyl fragments < 135
Fragmentation of the

adamantane cage

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for an

organic compound such as 2-phenyladamantane. Instrument-specific parameters may require

optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-phenyladamantane in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. The magnetic field is shimmed to

achieve homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key

parameters include the spectral width, acquisition time, relaxation delay, and the number of

scans.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence to obtain singlets for each carbon environment. Due to the low natural abundance

of ¹³C, a greater number of scans is typically required compared to ¹H NMR.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the NMR spectrum. Phase and baseline corrections are applied, and the spectrum

is referenced to TMS.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): Dissolve a small amount of 2-phenyladamantane
in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g.,

NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the

plate.

Background Spectrum: Record a background spectrum of the empty sample compartment to

subtract atmospheric and instrumental interferences.

Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample

holder and acquire the IR spectrum.

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹). Identify and label the significant absorption bands.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI). In EI,

high-energy electrons bombard the sample, causing the ejection of an electron to form a

molecular ion (M⁺) and inducing fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 2-phenyladamantane.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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